4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole
Overview
Description
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole is an organochlorine compound.
Biological Activity
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (TTFB) is a synthetic compound known for its biological activity, particularly as a protonophore and mitochondrial uncoupler. This article explores the compound's mechanisms of action, effects on cellular respiration, and its implications in various biological studies.
Protonophoric Activity
TTFB functions primarily as a protonophore, facilitating the transport of protons across mitochondrial membranes. This uncoupling mechanism disrupts the proton gradient essential for ATP synthesis, leading to an increase in respiration rates without corresponding ATP production. Studies have shown that TTFB significantly enhances the dissipation of the mitochondrial membrane potential (), which is critical for oxidative phosphorylation (OxPhos) .
Comparison with Other Protonophores
TTFB has been compared with classical protonophores such as 2,4-dinitrophenol (DNP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). Research indicates that TTFB is more effective in maximizing stationary photocurrents in model systems involving light-sensitive proteins like bacteriorhodopsin and channelrhodopsin . The differences in efficacy among these compounds highlight TTFB's unique properties in modulating mitochondrial function.
Biological Effects
Impact on Mitochondrial Function
TTFB's ability to uncouple oxidative phosphorylation has been demonstrated in various experimental settings. For instance, it was found to increase the basal oxygen consumption rate (OCR) in living organisms without adversely affecting survival rates or heart function . This suggests potential applications in studying mitochondrial dynamics and bioenergetics.
Case Studies
- Mitochondrial Uncoupling in Zebrafish : A study utilized a Seahorse Bioscience XF analyzer to evaluate the effects of TTFB on zebrafish embryos. Results indicated that TTFB increased OCR while decreasing ATP-linked respiration, signifying its role as a mitochondrial uncoupler .
- In Vitro Studies : In isolated rat liver mitochondria, TTFB was shown to significantly affect respiratory chain phosphorylation. The compound's action was tissue-specific, with varying effects observed depending on mitochondrial composition .
Table 1: Summary of Biological Effects of TTFB
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl4F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKDMIUEWFNEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl4F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177936 | |
Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-29-6 | |
Record name | 4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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